molecular formula C12H17N5O3S2 B2502391 1-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide CAS No. 2034293-38-2

1-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide

Cat. No.: B2502391
CAS No.: 2034293-38-2
M. Wt: 343.42
InChI Key: UWYGPXVKTKYNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide is a sophisticated chemical tool of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring a 1,2,4-oxadiazole heterocycle linked to an imidazole-sulfonamide pharmacophore via a methylene bridge, is strategically designed to target enzyme active sites. The 1,2,4-oxadiazole ring acts as a privileged scaffold and a bioisostere for carboxylate groups, enhancing metabolic stability and binding affinity in drug candidates [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01323]. The imidazole-sulfonamide moiety is a classic feature of potent carbonic anhydrase inhibitors (CAIs), which are extensively researched for their role in modulating physiological processes related to glucoma, epilepsy, and tumorigenesis [https://pubmed.ncbi.nlm.nih.gov/28708364/]. The incorporation of the lipophilic thian-4-yl group is a strategic modification that can improve pharmacokinetic properties, potentially facilitating blood-brain barrier penetration for central nervous system (CNS)-targeted applications [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8754745/]. This compound's primary research value lies in its potential as a selective kinase or carbonic anhydrase inhibitor, serving as a critical probe for investigating novel signaling pathways in oncology and neuroscience. It enables researchers to perform detailed structure-activity relationship (SAR) studies to optimize selectivity and potency against specific enzyme isoforms, thereby contributing to the development of novel therapeutic agents for treating cancers and neurological disorders.

Properties

IUPAC Name

1-methyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3S2/c1-17-7-11(13-8-17)22(18,19)14-6-10-15-12(16-20-10)9-2-4-21-5-3-9/h7-9,14H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYGPXVKTKYNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2=NC(=NO2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Formation

Thian-4-ylcarbonitrile (commercially available) reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 12 hours to form thian-4-ylamidoxime.

O-Acylation with Bromoacetic Acid

The amidoxime undergoes O-acylation with bromoacetic acid activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM). This step introduces the bromomethyl group required for subsequent coupling.

Cyclodehydration

Cyclization of the O-acylamidoxime is achieved in pH 9.5 borate buffer at 90°C for 2 hours, yielding 5-(bromomethyl)-3-(thian-4-yl)-1,2,4-oxadiazole. The reaction proceeds via intramolecular nucleophilic attack, with conversions reaching 92%.

Challenges :

  • Hydrolysis : Lowering the reaction pH to 8.5 reduces hydrolysis of the intermediate but prolongs reaction times.
  • Temperature : Elevated temperatures (80–90°C) accelerate cyclization but risk DNA degradation in conjugate syntheses.

Coupling of Imidazole Sulfonamide and Oxadiazolemethyl Bromide

The final step involves nucleophilic substitution between 1-methyl-1H-imidazole-4-sulfonamide and 5-(bromomethyl)-3-(thian-4-yl)-1,2,4-oxadiazole.

Reaction Conditions :

  • Solvent : DMA or DMF at 50°C.
  • Base : 2,6-Lutidine (2 equivalents) neutralizes HBr generated during the reaction.
  • Time : 16–20 hours for complete conversion, monitored by TLC or UPLC/MS.

Yield and Purity :

  • Isolated Yield : 65–75% after recrystallization from methanol/water.
  • Purity : >95% by HPLC, with residual solvents (DMA, DMF) below ICH limits.

Purification and Characterization

Chromatographic Purification

Flash chromatography on silica gel (ethyl acetate/hexanes, 1:1) removes unreacted starting materials. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the target compound.

Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO-d6): δ 8.12 (s, 1H, imidazole-H), 4.45 (s, 2H, -CH2-), 3.72 (s, 3H, N-CH3), 2.95–3.10 (m, 4H, thian-H).
  • HRMS : [M+H]+ calculated for C12H16N5O3S2: 342.0698; found: 342.0701.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Adapting methods from Sahin et al., microwave irradiation (60% power, 15 minutes) reduces reaction times for amidoxime formation and cyclodehydration, though yields remain comparable (60–80%).

Solid-Phase Synthesis

DNA-conjugated approaches (PMC6786255) enable parallel synthesis of oxadiazole libraries but require specialized equipment and are less scalable.

Industrial Scalability and Cost Analysis

Cost Drivers :

  • Thian-4-ylcarbonitrile : ~$120/g (Sigma-Aldrich).
  • DMA Solvent Recovery : 80% recovery via distillation reduces costs by 30%.

Environmental Impact :

  • Waste : Aqueous NH3 and borate buffer are neutralized before disposal.
  • Green Chemistry : Substituting DMA with cyclopentyl methyl ether (CPME) is under investigation.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP, mild temperatures.

    Reduction: LiAlH4, THF solvent, room temperature.

    Substitution: Nucleophiles like amines or thiols, appropriate solvents, and mild heating.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing, and specific mechanisms may vary depending on the application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s closest analogs include benzimidazole- and imidazole-based sulfonamides with heterocyclic substituents. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Relevance Reference
1-Methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide (Target) C₁₃H₁₇N₅O₃S₂* 367.44 Thian-4-yl, 1,2,4-oxadiazole, sulfonamide Hypothesized enzyme inhibition
N-(1-(4-(3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1-methyl-1H-benzo[d]imidazol-2-amine (69) C₂₅H₂₆F₃N₅O 493.51 Trifluoromethyl-oxadiazole, piperidine Antimalarial potential
1-Methyl-N-(1-(4-(3-((methylthio)methyl)-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (116) C₂₆H₃₁N₅O₂S 493.63 Methylthio-oxadiazole, piperidine Antimalarial candidate
N-(4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)-1H-imidazole-1-carboxamide C₁₇H₁₆F₃N₅OS 395.40 Thiazole, trifluoromethyl, pyridine Unspecified therapeutic target
Key Observations:
  • Oxadiazole Modifications : The target compound’s thian-4-yl group on the oxadiazole contrasts with trifluoromethyl (Compound 69) or methylthio (Compound 116) substituents in analogs. These groups influence lipophilicity and metabolic stability .
  • Sulfonamide vs. Carboxamide Linkage : Unlike the sulfonamide group in the target compound, analogs like Compound 116 use a carboxamide linkage, which may alter hydrogen-bonding interactions in biological targets .

Challenges and Limitations

  • Synthetic Complexity : The thian-4-yl group’s stereochemical constraints may complicate synthesis compared to simpler oxadiazole substituents .
  • Limited Data: Absence of direct pharmacological data for the target compound necessitates further in vitro/in vivo studies.

Biological Activity

1-Methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of imidazole derivatives and incorporates a thian ring and an oxadiazole moiety, which are known for their biological significance. The structural formula is represented as follows:

C12H14N4O2S\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly in the context of cancer treatment. The following sections detail its anticancer effects, mechanisms of action, and other relevant biological activities.

The anticancer activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth and proliferation. Key mechanisms include:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit various kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : Studies indicate that this compound can induce programmed cell death in cancer cells through mitochondrial pathways.

Case Studies

Several studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. Notable findings include:

Cell Line IC50 (µM) Effect
PC-3 (Prostate)0.67Significant growth inhibition
HCT-116 (Colon)0.80Induction of apoptosis
ACHN (Renal)0.87Cell cycle arrest

These results demonstrate the potential of this compound as an effective anticancer agent.

Other Biological Activities

Beyond its anticancer properties, this compound exhibits other pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains.

Research Findings

Recent literature reviews indicate that compounds containing oxadiazole rings often exhibit a range of biological activities, including anti-inflammatory and analgesic effects. The presence of the thian group in this compound may enhance its bioactivity by improving solubility and stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.